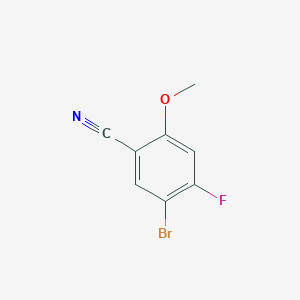

5-Bromo-4-fluoro-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIVQBDXMSYANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Methoxybenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For 5-bromo-4-fluoro-2-methoxybenzonitrile, several logical disconnections can be proposed based on the reactivity of the functional groups present.

A primary disconnection strategy involves the carbon-halogen bonds. Given the ortho, para-directing nature of the methoxy (B1213986) group and the meta-directing nature of the nitrile group, the introduction of the bromine atom at position 5 can be envisioned as a late-stage electrophilic aromatic substitution on a 4-fluoro-2-methoxybenzonitrile (B69021) precursor. This is a plausible step as the activating methoxy group and the deactivating but ortho, para-directing fluoro group would direct an incoming electrophile to the desired position.

Alternatively, the fluorine atom could be introduced in the final step. This would involve the fluorination of a 5-bromo-2-methoxybenzonitrile (B137507) intermediate. Late-stage fluorination is often achieved using specialized electrophilic fluorinating agents.

Another key disconnection is the carbon-nitrile bond. The nitrile group can be introduced via several methods, such as the Sandmeyer reaction from a corresponding aniline (B41778) or the Rosenmund-von Braun reaction from an aryl halide. This suggests that a key intermediate could be a substituted bromo-fluoro-methoxy aniline or a dihalo-methoxybenzene derivative.

Precursor Synthesis and Building Block Derivation

The successful synthesis of this compound relies on the efficient preparation of key precursors and building blocks.

Halogenated phenols and their corresponding methyl ethers, anisoles, are common starting materials in the synthesis of complex aromatic compounds. Anisoles can be readily prepared from phenols through Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) with a base followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. orgsyn.orgyoutube.comquora.com

The synthesis of the required halogenated precursors can be achieved through electrophilic halogenation of a simpler phenol or anisole (B1667542). The methoxy group in anisole is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com For example, bromination of an anisole derivative can be achieved using bromine in acetic acid, often with a Lewis acid catalyst. evitachem.com

The introduction of the nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. guidechem.com Several reliable methods exist for this purpose.

Sandmeyer Reaction: This is a versatile method for converting an aryl amine (aniline) into a benzonitrile (B105546). numberanalytics.comnumberanalytics.com The aniline is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution to yield the corresponding nitrile. researchgate.net This method is particularly useful when the required aniline precursor is readily available.

Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide with copper(I) cyanide, typically at elevated temperatures. numberanalytics.comgoogle.com This method is advantageous when the corresponding aryl halide is the more accessible precursor. The reaction conditions can be harsh, but modern advancements have led to milder, palladium-catalyzed cyanation reactions using sources like potassium hexacyanoferrate. researchgate.net

Dehydration of Amides: Aromatic nitriles can also be prepared by the dehydration of primary amides. numberanalytics.comalgoreducation.com This is often achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). A related approach involves the reaction of a carboxylic acid with ammonia (B1221849) at high temperatures. guidechem.com

The following table summarizes some common methods for introducing a nitrile group:

| Reaction Name | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, HCl2. CuCN | Versatile, proceeds via a diazonium salt intermediate. |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Typically requires high temperatures. |

| Dehydration of Amide | Primary Amide | P₂O₅, SOCl₂ | A two-step process from the corresponding carboxylic acid. |

Direct and Selective Functionalization Approaches

An alternative strategy to building the molecule from simpler precursors is the direct and selective functionalization of a more complex, pre-existing benzonitrile.

This approach involves the bromination of a 4-fluoro-2-methoxybenzonitrile precursor. The regiochemical outcome of this electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene (B151609) ring.

The methoxy group (-OCH₃) at position 2 is a strong activating group and an ortho, para-director.

The fluorine atom (-F) at position 4 is a deactivating group (due to its electronegativity) but is also an ortho, para-director.

The nitrile group (-CN) at position 1 is a strong deactivating group and a meta-director.

In the case of 4-fluoro-2-methoxybenzonitrile, the powerful activating and directing effect of the methoxy group dominates. It strongly directs incoming electrophiles to its ortho and para positions. The para position (position 5) is open, and the ortho position (position 3) is also available. The fluorine atom at position 4 also directs to its ortho positions (positions 3 and 5). The nitrile group directs to position 5 (meta to itself). Therefore, all directing effects converge to favor substitution at position 5, leading to the desired this compound. A plausible reagent for this transformation is dibromohydantoin in sulfuric acid, which has been used for the bromination of similar fluorobenzonitriles. google.com

Late-stage fluorination has become an increasingly important strategy in medicinal and materials chemistry. juniperpublishers.com This approach would involve the fluorination of a 5-bromo-2-methoxybenzonitrile precursor. Due to the high reactivity of elemental fluorine, specialized electrophilic fluorinating reagents are typically employed. wikipedia.org

Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for the direct C-H fluorination of electron-rich aromatic rings. evitachem.comwikipedia.org The regioselectivity of this reaction would again be governed by the directing effects of the existing substituents. In 5-bromo-2-methoxybenzonitrile, the methoxy group at position 2 would direct the incoming electrophilic fluorine to positions 4 and 6. The bromine at position 5 would direct to positions 2 and 4. Thus, position 4 is strongly favored for fluorination.

The following table outlines conditions for electrophilic halogenation reactions:

| Reaction Type | Precursor | Reagent | Catalyst/Solvent | Expected Regioselectivity |

| Bromination | 3-Fluoro-4-methoxyanisole | Br₂ | FeBr₃, Acetic Acid | >95% ortho-bromination evitachem.com |

| Fluorination | 2-bromo-4-methoxybenzonitrile | NFSI | Acetonitrile | >90% for 3-fluoro substitution evitachem.com |

Methoxylation Techniques

The introduction of a methoxy group onto the benzonitrile scaffold is a critical step in the synthesis of this compound. Several techniques can be employed for this transformation, often involving the nucleophilic substitution of a suitable leaving group, such as a halogen or a nitro group, by a methoxide (B1231860) source.

One common approach is the Williamson ether synthesis, adapted for aromatic systems, often referred to as an Ullmann-type condensation. This method typically involves the reaction of a precursor, such as a phenol, with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. For a molecule like 5-Bromo-4-fluoro-2-cyanophenol, this would be a direct and effective method.

Alternatively, nucleophilic aromatic substitution (SNAr) is a powerful technique, especially when the aromatic ring is activated by electron-withdrawing groups like the nitrile (-CN) and halogen atoms. In a potential precursor, such as a di-halogenated benzonitrile, a fluorine atom can be selectively displaced by sodium methoxide. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and also makes fluoride (B91410) an excellent leaving group in SNAr reactions.

A typical procedure involves treating a fluorinated precursor with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction conditions are carefully controlled to ensure selective methoxylation without displacing other halogens.

Table 1: Comparison of Methoxylation Techniques

| Technique | Reagents | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenolic precursor, Methylating agent (e.g., (CH₃)₂SO₄), Base (e.g., K₂CO₃) | Acetone, Acetonitrile | High yield for phenolic substrates, well-established method. | Requires a phenolic precursor which may need to be synthesized separately. |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoro-precursor, Sodium Methoxide | DMF, DMSO, NMP | Effective for electron-deficient rings, high selectivity for fluorine displacement. | May require elevated temperatures; substrate must be sufficiently activated. |

| Ullmann Condensation | Halo-precursor, Sodium Methoxide, Copper catalyst | DMF, Dioxane | Useful for less activated aryl halides. | Requires a metal catalyst, which can complicate purification. |

Multi-step Synthetic Sequences and Optimization

A plausible synthetic route could commence with a commercially available starting material like 4-fluoroanisole (B119533). The sequence would then involve:

Bromination: Electrophilic aromatic substitution to introduce the bromine atom. The methoxy group is an ortho-, para-director. Due to steric hindrance from the methoxy group, bromination is likely to occur at the position para to the fluorine, which is ortho to the methoxy group, and at the position ortho to the fluorine, which is meta to the methoxy group. Careful control of reaction conditions is needed to achieve the desired regioselectivity for the 5-bromo isomer.

Nitrilation: Conversion of another functional group, or direct introduction of the nitrile group. This could be achieved through a Sandmeyer reaction if starting from an aniline derivative, or through a nucleophilic substitution of a halogen (e.g., bromine) using a cyanide salt, often catalyzed by a transition metal like copper or palladium. google.com

Functional Group Interconversion: The order of these steps is critical. For instance, brominating 4-fluoro-2-nitrophenol, followed by methylation of the hydroxyl group, reduction of the nitro group to an amine, and finally a Sandmeyer reaction to install the nitrile, represents a potential, albeit lengthy, sequence.

Optimization of a multi-step synthesis involves several key considerations:

Reagent Selection: Choosing cost-effective, selective, and safe reagents. For bromination, reagents like N-Bromosuccinimide (NBS) might be preferred over liquid bromine for easier handling. nsf.gov

Reaction Conditions: Fine-tuning temperature, reaction time, solvent, and catalyst loading at each step to maximize yield and minimize side-product formation. researchgate.net

Process Efficiency: "Telescoping" reactions, where intermediates are not isolated but are carried forward in the same reaction vessel, can significantly improve efficiency and reduce waste.

Purification: Developing efficient purification methods (e.g., crystallization vs. chromatography) at the final step or for key intermediates.

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the construction of complex molecules like this compound.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Kumada, Hiyama)

While often used in reactions of the final compound, transition metal-mediated cross-coupling can also be instrumental in its synthesis. For instance, a precursor like 2,4-difluoro-5-bromobenzonitrile could potentially undergo a Suzuki coupling with a methoxy-containing boronic acid, although this is less common for introducing a simple methoxy group.

More relevant is the use of palladium or copper catalysis for the cyanation step. A Rosenmund-von Braun reaction, for example, could convert a precursor like 1,4-dibromo-2-fluoro-5-methoxybenzene (B1530625) into the desired benzonitrile by reaction with copper(I) cyanide. nbinno.com

Table 2: Application of Cross-Coupling in Synthesis Steps

| Reaction | Catalyst | Coupling Partners Example | Purpose in Synthesis |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl halide + Arylboronic acid | Formation of C-C bonds to build the aromatic core. |

| Rosenmund-von Braun | CuCN | Aryl halide | Introduction of the nitrile group. nbinno.com |

Nucleophilic Aromatic Substitution (SNAr) Catalysis for Fluoroarene Transformations

Nucleophilic aromatic substitution is a cornerstone reaction for modifying fluoroarenes. lboro.ac.uk The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack and makes fluoride an excellent leaving group. The reaction proceeds via an addition-elimination mechanism, typically involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In the context of synthesizing this compound, an SNAr reaction is a highly plausible method for introducing the methoxy group. Starting with a precursor like 2,4-difluoro-5-bromobenzonitrile, the fluorine at position 2 is more activated towards nucleophilic attack than the fluorine at position 4 due to the combined electron-withdrawing effects of the nitrile group (ortho and para directing for nucleophilic attack) and the bromine atom. A carefully controlled reaction with sodium methoxide would lead to the selective displacement of the C2-fluorine.

While these reactions are often thermal, catalysis can play a role. Phase-transfer catalysts can be used to facilitate the reaction between a solid salt (like NaOMe) and the substrate in a non-polar solvent. More recently, studies have shown that certain SNAr reactions can be subject to general base catalysis. nih.gov

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis. For benzonitrile synthesis, N-heterocyclic carbenes (NHCs) have been shown to catalyze the formation of the nitrile group from aldehydes. nih.govresearchgate.net For instance, an NHC catalyst could mediate the reaction of a suitably substituted benzaldehyde (B42025) precursor with a nitrogen source to form the benzonitrile. This approach avoids the use of potentially toxic metal cyanides. While specific applications to this exact target molecule are not widely reported, the methodology represents a modern and increasingly viable synthetic strategy. beilstein-journals.org

Mechanistic Insights into Key Synthetic Steps

Understanding the mechanisms of the key reactions is fundamental to controlling selectivity and optimizing the synthesis.

Electrophilic Bromination: The bromination of a substituted anisole proceeds via the standard electrophilic aromatic substitution mechanism. The methoxy group is a strong activating, ortho-, para-directing group due to the resonance donation of its lone pair electrons into the ring. This stabilizes the positively charged intermediate (the sigma complex or arenium ion). The fluorine atom is a deactivating, ortho-, para-directing group. The regiochemical outcome of the bromination of 4-fluoroanisole will depend on the interplay of these electronic effects and steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for the methoxylation of a di-fluoro precursor is a two-step addition-elimination process.

Addition: The methoxide ion (CH₃O⁻) attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org The negative charge is delocalized onto the ortho and para positions relative to the point of attack, and is further stabilized by electron-withdrawing groups like the nitrile and the other halogens.

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. The rate-determining step is typically the initial attack by the nucleophile and formation of the Meisenheimer complex. The exceptional ability of fluorine to stabilize this intermediate and act as a good leaving group is why SNAr reactions on fluoroarenes are so effective. lboro.ac.uk Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate, particularly with good leaving groups. nih.gov

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Fluoro 2 Methoxybenzonitrile

Reactivity at the Aromatic Bromine Center

The carbon-bromine (C-Br) bond is the most common site for initial functionalization in 5-Bromo-4-fluoro-2-methoxybenzonitrile, primarily due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) bond. This difference in reactivity allows for a high degree of selectivity in transition metal-catalyzed cross-coupling reactions, where the C-Br bond can be activated preferentially.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C5 position of the benzonitrile (B105546) core. The C-Br bond readily undergoes oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle for several named reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The reaction of this compound with various arylboronic acids provides a direct route to 5-aryl-4-fluoro-2-methoxybenzonitriles.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 5-Aryl-4-fluoro-2-methoxybenzonitrile |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. nih.gov It provides a means to introduce vinyl groups at the C5 position.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 5-Vinyl-4-fluoro-2-methoxybenzonitrile Derivative |

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. researchgate.net

| Reactant 1 | Reactant 2 | Catalysts | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 5-Alkynyl-4-fluoro-2-methoxybenzonitrile |

Beyond C-C bonds, the bromine atom is also a key site for forming bonds with heteroatoms like nitrogen, oxygen, and sulfur, which are crucial transformations for synthesizing a wide array of functional molecules.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgmit.edu This reaction is highly versatile and allows for the introduction of primary or secondary amine functionalities at the C5 position.

C-O Bond Formation: The formation of aryl ethers from aryl bromides is often accomplished via Ullmann-type condensation reactions, which are typically catalyzed by copper salts. nih.govrsc.orgresearchgate.net These reactions couple the aryl bromide with an alcohol or phenol (B47542) to yield the corresponding ether derivative. More recent methods have also utilized palladium catalysts for this transformation. rsc.org

C-S Bond Formation: Thioethers can be synthesized through palladium-catalyzed coupling of the aryl bromide with a thiol. organic-chemistry.orgresearchgate.net This reaction provides a direct method to install sulfur-containing functional groups onto the aromatic ring.

In some synthetic routes, the bromine atom serves as a temporary directing or blocking group and must be removed in a later step. Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved through several methods. A common and highly effective method is catalytic hydrogenation. organic-chemistry.org This process typically involves treating the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is often chemoselective, reducing the C-Br bond while leaving other functional groups, including the cyano group and the C-F bond, intact. organic-chemistry.orgresearchgate.net Alternative methods include the use of metal hydrides or radical reduction pathways. nih.govnih.gov

Reactivity at the Aromatic Fluorine Center

The carbon-fluorine bond is the strongest single bond to carbon, making it significantly less reactive than the C-Br bond under many conditions, particularly transition metal-catalyzed cross-coupling. beilstein-journals.org However, under specific reaction conditions, the fluorine atom can be targeted for substitution or activation.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing aryl fluorides. In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride (B91410) leaving group. nih.gov For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the strongly electron-withdrawing nitrile group is meta to the fluorine atom, providing less activation than an ortho or para substituent would. However, under forcing conditions (e.g., strong nucleophiles, high temperatures), SNAr at the C-F bond can still proceed. Notably, in nucleophilic substitution reactions, fluorine is an excellent leaving group, often showing higher reactivity than bromine or chlorine. researchgate.net This reactivity is orthogonal to that observed in palladium-catalyzed couplings, allowing for selective functionalization of either the C-Br or C-F bond by choosing the appropriate reaction conditions.

The selective cleavage and functionalization of the robust C-F bond is a significant challenge in modern organic chemistry. beilstein-journals.org While palladium catalysts typically favor C-Br activation, other transition metals, particularly nickel, have been shown to be effective for C-F bond activation. mdpi.comfluoropharm.com Nickel-catalyzed reactions can proceed through different mechanistic pathways that can selectively cleave the C-F bond, even in the presence of other, weaker carbon-halogen bonds. beilstein-journals.orgrsc.org These advanced methods often involve specialized ligands and reaction conditions and represent an active area of research. They provide a powerful, albeit challenging, strategy for late-stage functionalization of fluorinated aromatic compounds, enabling the synthesis of complex molecules that would be difficult to access through other routes. rsc.org

Transformations Involving the Nitrile Group

The nitrile group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, cycloadditions, reduction, and hydrolysis. These reactions provide pathways to a diverse array of functional groups and heterocyclic systems.

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of benzonitriles suggests that the addition of a Grignard reagent (R-MgX) would proceed through a nucleophilic attack on the nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate would yield a ketone. The reaction is a powerful tool for carbon-carbon bond formation.

Table 1: Hypothetical Nucleophilic Addition of Grignard Reagent

| Reactant | Reagent | Intermediate | Final Product |

|---|

It is important to note that the presence of other reactive sites, namely the bromo and fluoro substituents, could lead to competing side reactions under certain conditions.

Cycloaddition Reactions of the Nitrile

The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. A significant example is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is a well-established method for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry. The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield the corresponding 5-(5-Bromo-4-fluoro-2-methoxyphenyl)tetrazole.

A study on the synthesis of a structurally related compound, 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, from 3-Bromo-4-methoxybenzonitrile demonstrates the feasibility of this transformation. This suggests a similar reaction pathway for this compound.

Table 2: Synthesis of a Tetrazole Derivative

| Starting Material | Reagent | Product |

|---|

Reduction and Hydrolysis Products

The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing access to two important functional groups.

Reduction: Catalytic hydrogenation or reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine, (5-Bromo-4-fluoro-2-methoxyphenyl)methanamine. The choice of reducing agent is crucial to avoid undesired side reactions, such as the reduction of the bromo substituent. Chemoselective reduction methods are therefore of significant interest.

Hydrolysis: The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 5-Bromo-4-fluoro-2-methoxybenzoic acid. Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate en route to the carboxylate salt. pearson.com Studies on para-substituted benzonitriles have shown that the hydrolysis proceeds through a benzamide (B126) intermediate. oup.com

Table 3: Potential Reduction and Hydrolysis Products

| Transformation | Reagent/Condition | Product |

|---|---|---|

| Reduction | LiAlH₄ or Catalytic Hydrogenation | (5-Bromo-4-fluoro-2-methoxyphenyl)methanamine |

Role of the Methoxy (B1213986) Substituent in Directing Reactivity and Electronic Effects

In the context of this compound, the methoxy group's electron-donating nature increases the electron density of the aromatic ring, which can influence the rates and regioselectivity of various reactions. For instance, in nucleophilic aromatic substitution (SNA_r) reactions, where an electron-deficient aromatic ring is required, the electron-donating effect of the methoxy group can be a deactivating factor. However, its position relative to the leaving groups (fluoro and bromo) is crucial in determining the outcome of such reactions.

Investigation of Reaction Regioselectivity and Chemoselectivity

The presence of multiple reactive sites in this compound—the nitrile group, the C-Br bond, and the C-F bond—makes the study of regioselectivity and chemoselectivity paramount.

Regioselectivity in nucleophilic aromatic substitution is a key consideration. The fluorine atom at C4 is generally a better leaving group than the bromine atom at C5 in SNA_r reactions, due to the higher electronegativity of fluorine which polarizes the C-F bond more effectively. The positions of the electron-withdrawing nitrile group and the electron-donating methoxy group will influence the stability of the Meisenheimer intermediate, thereby directing the incoming nucleophile to a specific position. Theoretical studies on predicting regioselectivity in nucleophilic aromatic substitution often involve calculating the relative stabilities of the isomeric σ-complex intermediates.

Chemoselectivity is crucial when performing reactions that could potentially involve more than one functional group. For example, during the reduction of the nitrile group, it is often desirable to preserve the bromo and fluoro substituents. This can be achieved by choosing a mild and selective reducing agent. Similarly, in reactions involving the nitrile group, the conditions must be controlled to avoid unwanted substitution of the halogen atoms. The development of chemoselective reduction methods for nitriles in the presence of other reducible functional groups is an active area of research.

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental insights into the bonding and functional groups present within a molecule.

The FT-IR spectrum of 5-Bromo-4-fluoro-2-methoxybenzonitrile is characterized by several key absorption bands that confirm its molecular structure. The most prominent feature is the sharp, strong band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the 2240-2220 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. The presence of the methoxy (B1213986) group (-OCH₃) is indicated by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band. The aromatic ring itself gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitutions on the benzene (B151609) ring, including the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds, also produce characteristic stretching vibrations, typically found in the 1250-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak-Medium | Methoxy C-H Stretch |

| ~2230 | Strong, Sharp | Nitrile (C≡N) Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl Ether C-O Stretch |

| ~1100 | Strong | C-F Stretch |

| ~600 | Medium-Strong | C-Br Stretch |

Complementing FT-IR, the FT-Raman spectrum provides information on the molecular vibrations of this compound. The nitrile (C≡N) stretch, while strong in the IR, is also typically observable in the Raman spectrum, often with moderate to strong intensity. Aromatic ring stretching vibrations, particularly the symmetric "ring breathing" mode, are often strong and characteristic in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. In contrast, the C-F and C-O stretching vibrations are generally weaker in the Raman spectrum compared to their IR absorptions.

Table 2: Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230 | Medium-Strong | Nitrile (C≡N) Stretch |

| ~1600-1550 | Strong | Aromatic C=C Stretch |

| ~1050 | Strong | Aromatic Ring Breathing |

| ~600 | Strong | C-Br Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the aromatic protons and the methoxy group protons. The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm. The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 3 (H-3) would likely appear as a doublet due to coupling with the adjacent fluorine atom at position 4. The proton at position 6 (H-6) would likely appear as a singlet or a very finely split multiplet due to the absence of adjacent protons.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | Doublet | 1H | H-3 |

| ~7.2 | Singlet | 1H | H-6 |

| ~3.9 | Singlet | 3H | -OCH₃ |

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, one for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm. The carbons of the aromatic ring will appear between δ 100 and 160 ppm. The carbon attached to the electron-withdrawing fluorine atom (C-4) will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The carbon attached to the bromine atom (C-5) will also be shifted, as will the carbon attached to the methoxy group (C-2). The methoxy carbon itself (-OCH₃) will appear as a singlet in the upfield region, typically around δ 55-60 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C-2 (C-OCH₃) |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-4 (C-F) |

| ~135 | C-6 |

| ~118 | C-1 (C-CN) |

| ~117 | C≡N |

| ~115 | C-3 |

| ~105 | C-5 (C-Br) |

| ~56 | -OCH₃ |

The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom's environment. For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic effects of the other substituents. For a fluorine atom positioned between a bromine and a methoxy group on a benzonitrile (B105546) ring, the chemical shift is anticipated to be in the range of δ -110 to -120 ppm (relative to CFCl₃). This signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -115 | Doublet of Doublets | Ar-F |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the unequivocal confirmation of a compound's molecular formula. In the case of this compound, the theoretical monoisotopic mass has been calculated based on its molecular formula, C₈H₅BrFNO.

The calculated monoisotopic mass for C₈H₅BrFNO is 228.95386 Da. This value is derived from the sum of the masses of the most abundant isotopes of each element present in the molecule (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, and ¹⁶O). High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are capable of measuring the mass-to-charge ratio (m/z) of an ion with a precision of a few parts per million (ppm).

When this compound is analyzed by HRMS, the experimentally observed m/z value of its molecular ion (or a common adduct) is compared to the calculated value. A close correlation between the experimental and theoretical masses, typically with an error of less than 5 ppm, provides strong evidence for the correct molecular formula.

Furthermore, the presence of a bromine atom in the structure of this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This leads to the appearance of two peaks of almost equal intensity for the molecular ion, separated by approximately 2 Da (the mass difference between the two bromine isotopes). The observation of this distinct isotopic signature in the HRMS spectrum serves as an additional confirmation of the presence and number of bromine atoms in the molecule, thereby validating the proposed molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅BrFNO |

| Calculated Monoisotopic Mass | 228.95386 Da |

| Predicted [M+H]⁺ Adduct m/z | 229.96114 |

| Predicted [M+Na]⁺ Adduct m/z | 251.94308 |

X-ray Crystallography for Solid-State Structural Elucidation

A thorough search of publicly available scientific literature and crystallographic databases indicates that, to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data regarding its solid-state conformation, such as crystal system, space group, unit cell dimensions, and specific intramolecular distances and angles, are not available.

| Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Key Bond Lengths | Not available |

| Key Bond Angles | Not available |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state geometries and electronic structures of medium-sized organic molecules. For a molecule like 5-Bromo-4-fluoro-2-methoxybenzonitrile, DFT calculations would typically be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Furthermore, DFT provides a detailed picture of the electron density distribution, which is crucial for understanding the molecule's reactivity and physical properties. While studies on similar substituted benzonitriles have utilized DFT for such purposes, specific findings for this compound are not available.

Ab Initio Methods for Electronic Properties

Ab Initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of theory and can provide very accurate electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to precisely calculate properties such as electron correlation energies, ionization potentials, and electron affinities for this compound. Such calculations, while computationally more demanding than DFT, would offer a valuable benchmark for its electronic behavior. To date, no specific Ab Initio studies on this compound have been published.

Molecular Orbital Analysis

The analysis of molecular orbitals provides a chemically intuitive picture of bonding and electronic transitions within a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity. For this compound, the calculation of these orbitals and their energy gap would be a standard output of quantum chemical calculations, but this data has not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions, providing insight into intramolecular and potential intermolecular interactions. No NBO analysis has been published for this compound.

Electrostatic Potential Mapping (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map for this compound would be invaluable for predicting its reactive sites and understanding its intermolecular interactions, such as hydrogen bonding. However, such a map is not available in the current body of scientific literature.

Based on a thorough review of the available search results, it has been determined that there is no specific published research data concerning the computational and theoretical investigations for the compound “this compound” that aligns with the detailed outline provided.

The search results contain information on related but structurally distinct compounds, such as 5-Bromo-2-methoxybenzonitrile (B137507), 5-fluoro-2-methylbenzonitrile, and other benzonitrile (B105546) derivatives. While these studies employ the requested computational methods (like DFT for vibrational frequencies, NLO properties, and thermodynamic calculations), the data is not transferable to this compound. The presence of the additional fluorine atom at the 4-position significantly alters the molecule's electronic structure, meaning that its predicted spectroscopic, non-linear optical, and thermodynamic properties, as well as its reaction mechanisms, would be unique.

General statements exist that confirm such computational studies are possible for this compound , but no articles presenting the results of these specific calculations were found.

Due to the strict requirement to focus solely on “this compound” and the absence of specific data for this compound in the provided search results, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline.

Advanced Applications in Organic Synthesis

A Versatile Building Block for Complex Organic Molecules

5-Bromo-4-fluoro-2-methoxybenzonitrile serves as a key starting material for the construction of intricate molecular architectures, particularly those found in pharmaceuticals and agrochemicals. The differential reactivity of its substituents allows for selective and sequential chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, enabling the synthesis of biaryl scaffolds, which are common structural motifs in many biologically active compounds, including kinase inhibitors.

The presence of the electron-withdrawing nitrile group and the fluorine atom activates the aromatic ring, influencing the regioselectivity of these coupling reactions. The methoxy (B1213986) group, on the other hand, can modulate the electronic properties and solubility of the resulting molecules. This multi-functionality makes this compound a highly adaptable precursor for creating diverse molecular frameworks.

Precursor in the Synthesis of Functionalized Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of a wide array of functionalized heterocyclic compounds. The fluorine atom, activated by the adjacent nitrile group, is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines and thiols, leading to the formation of diverse heterocyclic systems.

For instance, the displacement of the fluorine atom by a binucleophilic reagent can initiate a cascade of reactions, resulting in the formation of fused heterocyclic rings. This strategy is particularly useful for the synthesis of quinazolines and benzothiazoles, which are important scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. The ability to introduce a variety of substituents through SNAr reactions provides a powerful tool for generating libraries of diverse heterocyclic compounds for drug discovery and development.

Development of Novel Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules can significantly impact their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, containing a fluorine atom on the aromatic ring, is a valuable precursor for the development of novel fluorinated aromatic scaffolds.

The strategic placement of the fluorine atom in this building block allows for its retention in the final molecule, thereby imparting the desirable properties associated with fluorination. Synthetic methodologies utilizing this compound enable the creation of complex fluorinated molecules that might be otherwise difficult to access. The development of such novel fluorinated scaffolds is of great interest in the design of new drugs and advanced materials.

Utility in Materials Science Research (e.g., Ligands for Optoelectronic Materials)

While the primary applications of this compound have been in the life sciences, its structural features also suggest potential utility in materials science. Fluorinated benzonitrile (B105546) derivatives are known to be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and liquid crystals. google.com The presence of the polar nitrile group and the fluorine atom can influence the electronic and photophysical properties of molecules, making them suitable for optoelectronic applications.

Specifically, fluorinated benzonitrile compounds have been investigated as components of thermally activated delayed fluorescence (TADF) materials, which are used as emitters in high-efficiency OLEDs. rsc.orgrsc.orgresearchgate.netresearchgate.net The donor-acceptor architecture, often employed in TADF molecules, can be constructed using benzonitrile as the acceptor moiety. Although direct applications of this compound as a ligand for optoelectronic materials are not yet widely reported, its potential as a precursor for such materials is an active area of research. The ability to functionalize the molecule at the bromine and fluorine positions allows for the attachment of various donor groups, which could lead to the development of novel ligands and materials with tailored optoelectronic properties.

Q & A

Q. Core Techniques

- NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (split patterns due to Br/F substituents). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm for meta-fluorine) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (calc. for C₈H₅BrFNO: 229.95 g/mol) and isotopic patterns from bromine .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.

Addressing Contradictions

Discrepancies in CAS numbers or spectral data (e.g., conflicting melting points) require cross-validation via independent synthesis and comparison with literature from authoritative sources like PubChem or EPA DSSTox .

How can researchers mitigate instability issues during storage and handling of this compound?

Basic Protocol

Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the nitrile group or oxidation of the methoxy substituent. Use desiccants (e.g., molecular sieves) in storage vials .

Advanced Stability Studies

Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to identify degradation products (e.g., hydrolysis to carboxylic acid under acidic conditions) .

What strategies improve regioselectivity in halogenation reactions involving polyhalogenated benzonitriles?

Q. Advanced Methodological Insight

- Directing Groups : The methoxy group directs electrophilic substitution to the para position, while bromine (ortho/para-directing) competes. Use transient protecting groups (e.g., silyl ethers) to block undesired sites .

- Metal-Mediated Halogenation : Pd-catalyzed C-H activation allows selective bromination at electron-deficient positions, leveraging the nitrile’s electron-withdrawing effect .

How is this compound utilized as an intermediate in pharmaceutical research?

Q. Application Examples

- Suzuki-Miyaura Coupling : The bromine atom serves as a handle for cross-coupling with boronic acids to generate biaryl scaffolds common in kinase inhibitors .

- Nucleophilic Aromatic Substitution : Fluorine’s electronegativity facilitates displacement by amines or thiols, enabling diversity in heterocyclic libraries .

What computational tools aid in predicting reactivity and spectroscopic properties of this compound?

Q. Advanced Computational Approaches

- DFT Calculations : Simulate NMR chemical shifts (GIAO method) and reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

- Molecular Dynamics : Predict solubility parameters in solvents like DMSO or THF to optimize recrystallization .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Q. Mechanistic Analysis

- Steric Effects : The methoxy group at C2 hinders access to the C5 bromine, reducing coupling efficiency. Bulkier ligands (e.g., XPhos) on Pd catalysts mitigate this by enhancing steric guidance .

- Electronic Effects : The electron-withdrawing nitrile and fluorine groups increase the electrophilicity of the bromine, accelerating oxidative addition in Pd-mediated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.